1-(Pyridin-4-yl)piperidine-4-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
A study conducted by Demidov et al. (2021) developed a library of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction that demonstrates the versatile use of related compounds in synthesizing complex molecular structures with potential for further chemical transformations (Demidov, Osyanin, Osipov, & Klimochkin, 2021).
Crystal Structure and Molecular Docking Studies
Venkateshan et al. (2019) elucidated the crystal structure of pyridine derivatives, providing insights into their molecular conformation, which is crucial for understanding their interactions at the molecular level. This research underscores the potential of these compounds as inhibitors for specific enzymes, showcasing their relevance in drug discovery efforts (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).
Electropolymerization and Conducting Polymers
Sotzing et al. (1996) explored the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to yield conducting polymers. This research highlights the low oxidation potential and stability of the resulting polymers, indicating the utility of related pyridine compounds in creating materials with electrical conductivity properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Antibacterial Activity
Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives and evaluated their antimicrobial activity. This study contributes to the ongoing search for new antimicrobial agents, demonstrating the biological relevance of pyridine derivatives in addressing antibiotic resistance (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Synthesis of Functionalized Pyridines
The work by Goswami et al. (2022) reports on the synthesis of derivatives that showcase the versatility of pyridine compounds in organic chemistry, emphasizing their potential in creating compounds with varied biological activities (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGPCBQPYJDZBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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